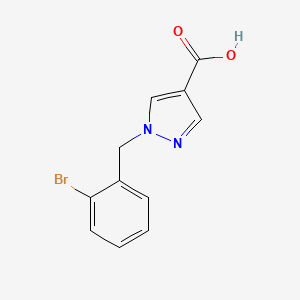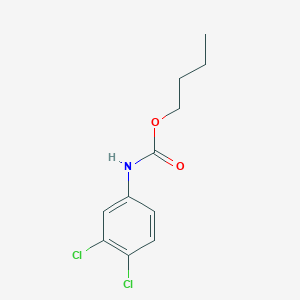![molecular formula C16H18N4O2S B2489100 (2-モルホリノ-6,7-ジヒドロピリド[2,3-d]ピリミジン-8(5H)-イル)(チオフェン-3-イル)メタノン CAS No. 2192745-95-0](/img/structure/B2489100.png)
(2-モルホリノ-6,7-ジヒドロピリド[2,3-d]ピリミジン-8(5H)-イル)(チオフェン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone is a complex organic compound that finds relevance in various domains of chemistry and biology
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the discovery of new materials and catalysts.
Biology and Medicine: In biology and medicine, it serves as a molecular probe or inhibitor in biochemical assays. Its ability to interact with specific proteins or enzymes makes it valuable in drug discovery and development.
Industry: Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialized chemicals. Its versatility makes it an important component in various manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone typically involves a series of multi-step reactions. Key intermediates are prepared through cyclization reactions, followed by the introduction of functional groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound often employs optimized synthetic routes that focus on cost-effectiveness and scalability. Techniques such as continuous flow reactions and automated synthesis are utilized to streamline the process, reducing the time and resources required.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involving this compound may use agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another under appropriate conditions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions: Reactions involving this compound often require specific conditions such as controlled temperature, pH, and solvent environments. Reagents used include acids, bases, and various organic solvents to facilitate the desired transformations.
Major Products Formed: Depending on the reaction type, the major products formed can include oxidized derivatives, reduced forms, or substituted variants, each with distinct chemical and physical properties.
作用機序
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. Through binding or inhibition, it can modulate biological pathways, leading to specific physiological effects. These interactions are often studied using molecular docking and biochemical assays to elucidate the precise mechanisms.
類似化合物との比較
Pyrido[2,3-d]pyrimidine derivatives
Thiophene-based compounds
Morpholine-containing molecules
Uniqueness: Compared to these similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone stands out due to its combined structural elements, offering unique reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications across multiple scientific fields highlight its versatility.
This compound's multifaceted nature makes it a subject of ongoing research, promising new discoveries and innovations across various scientific disciplines.
特性
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(13-3-9-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-7-22-8-6-19/h3,9-11H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZGXKVNVILIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2489018.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2489020.png)
![2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline](/img/structure/B2489021.png)
![ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489022.png)
![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)




![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)

